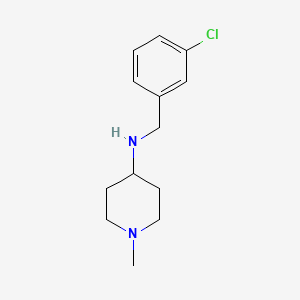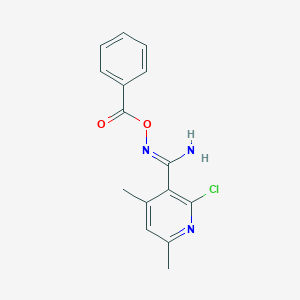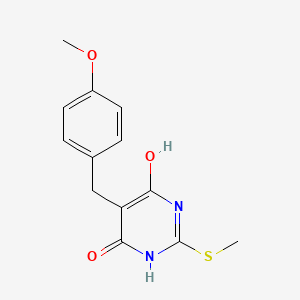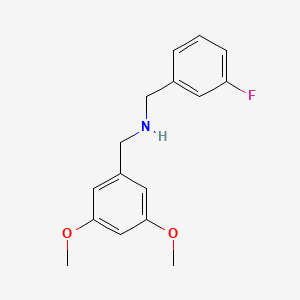
ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate, also known as EEFMC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of thiophene derivatives and has a molecular formula of C17H19NO4S.
作用機序
The mechanism of action of ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the progression of various diseases. For example, in cancer cells, ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, it has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate has been found to have several biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and block cell cycle progression. Moreover, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate has been shown to have neuroprotective effects by inhibiting the production of reactive oxygen species and reducing oxidative stress.
実験室実験の利点と制限
Ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify, which makes it a suitable candidate for further research. Moreover, it has shown promising results in various in vitro and in vivo studies, which indicates its potential therapeutic applications. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic effects. In addition, its toxicity and pharmacokinetic properties need to be further studied to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the research of ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate. One of the directions is to further investigate its mechanism of action and optimize its therapeutic effects. Moreover, its toxicity and pharmacokinetic properties need to be further studied to determine its safety and efficacy in humans. In addition, the development of ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate analogs with improved pharmacological properties could lead to the discovery of more potent and selective compounds for the treatment of various diseases.
合成法
The synthesis of ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate involves the condensation of 5-ethyl-2-(2-furoylamino)-4-methylthiophene-3-carboxylic acid with ethyl alcohol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the final product is obtained by recrystallization from a suitable solvent.
科学的研究の応用
Ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In addition, it has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
特性
IUPAC Name |
ethyl 5-ethyl-2-(furan-2-carbonylamino)-4-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-4-11-9(3)12(15(18)19-5-2)14(21-11)16-13(17)10-7-6-8-20-10/h6-8H,4-5H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWHPOQIZGMSKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(S1)NC(=O)C2=CC=CO2)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[(3-cyclopentylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5832943.png)



![2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5832983.png)
hydrazone](/img/structure/B5832987.png)
![2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5832995.png)